IV-Tcdbd
Beschreibung
IV-Tcdbd is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key structural features include a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. Its synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Eigenschaften
CAS-Nummer |
98242-57-0 |
|---|---|
Molekularformel |
C17H13Cl3INO3 |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
5-iodo-N-(3,7,8-trichlorodibenzo-p-dioxin-1-yl)pentanamide |
InChI |
InChI=1S/C17H13Cl3INO3/c18-9-5-12(22-16(23)3-1-2-4-21)17-15(6-9)24-13-7-10(19)11(20)8-14(13)25-17/h5-8H,1-4H2,(H,22,23) |
InChI-Schlüssel |
FDNZPDFLROCPDV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1NC(=O)CCCCI)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C=C2C(=C1NC(=O)CCCCI)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
Synonyme |
1-N-5-iodovaleramido-3,7,8-trichlorodibenzo-4-dioxin IV-TCDBD |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Pharmacological and Physicochemical Properties:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity).
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."
- GI Absorption: High.
- Synthetic Accessibility Score: 2.07 (relatively straightforward synthesis).
Comparison with Similar Compounds
IV-Tcdbd belongs to a class of halogen-substituted arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions and biomedical applications. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87) :
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Synthetic Route |
|---|---|---|---|---|---|---|
| IV-Tcdbd | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | Pd-catalyzed, THF/H₂O, 75°C |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | Similar to IV-Tcdbd |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.27 | 2.78 | 0.18 | No | Pd-catalyzed, modified halogen positions |
| (2,4-Dichlorophenyl)boronic acid | C₆H₅BCl₂O₂ | 174.82 | 1.92 | 0.35 | Yes | Standard Suzuki coupling |
Key Observations:
Halogen Substitution Patterns:
- IV-Tcdbd and its analogs differ in halogen (Br/Cl) positions, impacting electronic properties and steric effects. For example, the 6-bromo-2,3-dichloro analog shows reduced solubility (0.18 mg/mL) and loss of BBB permeability, likely due to increased steric bulk .
- The 2,4-dichloro derivative has higher solubility (0.35 mg/mL) and retained BBB permeability, suggesting that para/ortho halogen placement optimizes hydrophilicity and membrane penetration.
Lipophilicity (Log Po/w):
- IV-Tcdbd’s Log Po/w (2.15) balances lipophilicity for membrane permeability and aqueous solubility. Analogs with higher Log Po/w (>2.5) exhibit poorer solubility, aligning with the "lipid solubility paradox" in drug design .
Synthetic Accessibility:
- All compounds employ palladium-catalyzed cross-coupling, but halogen positioning influences reaction yields and purification steps. IV-Tcdbd’s synthesis is optimized for efficiency (accessibility score: 2.07) .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | GI Absorption | CYP Inhibition | P-gp Substrate | Brenk Alerts | Predicted Toxicity (CTD Database) |
|---|---|---|---|---|---|
| IV-Tcdbd | High | No | No | 1.0 | Limited data; potential reactivity |
| (3-Bromo-5-chloro) analog | High | No | No | 1.0 | Similar to IV-Tcdbd |
| (6-Bromo-2,3-dichloro) | Moderate | Yes (CYP2D6) | Yes | 2.0 | Higher hepatotoxicity risk |
| (2,4-Dichloro) | High | No | No | 0.5 | Low alert; favorable profile |
Key Observations:
In contrast, the 6-bromo-2,3-dichloro variant inhibits CYP2D6, complicating therapeutic use .
Toxicity Predictions: The Comparative Toxicogenomics Database (CTD) highlights IV-Tcdbd’s Brenk alert (1.0) for boronic acid reactivity, necessitating in vitro toxicity validation (e.g., Ames test, hepatocyte assays) . The 2,4-dichloro analog has the lowest toxicity alerts, making it a safer candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
